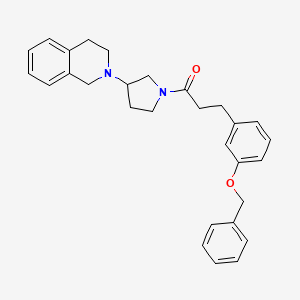
3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural elements and potential applications in various scientific fields. This compound features a combination of a benzyloxyphenyl group and a dihydroisoquinolinyl-pyrrolidinyl moiety linked through a propanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one generally involves multi-step organic synthesis. The primary starting materials may include a benzyloxybenzene derivative and a dihydroisoquinoline, which undergoes several intermediate steps including alkylation and cyclization reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: In industrial settings, the production of this compound would typically involve optimized reaction conditions for higher yield and purity. Automation and large-scale reactors are employed to maintain consistent reaction parameters. Continuous monitoring and purification techniques like chromatography or recrystallization ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at the benzyloxyphenyl or dihydroisoquinoline moieties, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanone backbone, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The products from these reactions vary based on the functional groups targeted, but may include alcohols, quinones, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, potentially valuable in pharmaceutical research.
Biology: Investigated for its interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.
Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in polymer science or as a precursor in fine chemical synthesis.
Wirkmechanismus
The exact mechanism by which 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to observable biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(3-methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one
1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-phenylpropan-1-one
Comparison: Compared to the similar compounds, 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one features unique structural elements like the combination of benzyloxyphenyl and dihydroisoquinolinyl-pyrrolidinyl moieties. This combination enhances its potential interactions and reactivity, providing distinctive properties that might not be observed in simpler or less substituted analogues.
Eigenschaften
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2/c32-29(14-13-23-9-6-12-28(19-23)33-22-24-7-2-1-3-8-24)31-18-16-27(21-31)30-17-15-25-10-4-5-11-26(25)20-30/h1-12,19,27H,13-18,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVJPBPZBWUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














